Taurocholic Acid-d8 Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

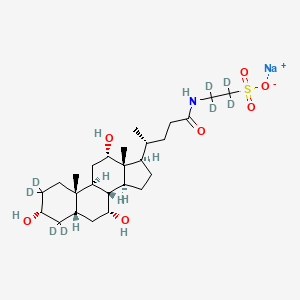

Taurocholic Acid-d8 Sodium Salt is a deuterated form of taurocholic acid, a bile acid conjugate of cholic acid with taurine. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Taurocholic Acid-d8 Sodium Salt involves the conjugation of deuterated cholic acid with taurine. The reaction typically requires the activation of the carboxyl group of cholic acid, which can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated cholic acid is then reacted with taurine in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The final product is purified using techniques like crystallization and chromatography to achieve the desired quality .

化学反应分析

Types of Reactions

Taurocholic Acid-d8 Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in aqueous or organic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of taurocholic acid.

Reduction: Reduced forms of taurocholic acid.

Substitution: Substituted derivatives with azide or thiol groups.

科学研究应用

Taurocholic Acid-d8 Sodium Salt is an isotopically labeled analog of Taurocholic Acid Sodium Salt, a bile acid with roles in lipid emulsification, protein solubilization, and potential tumor-promoting activities . It is utilized in scientific research for various applications, including investigating intervertebral disc degeneration and optimizing dietary fiber extraction .

Scientific Research Applications

This compound (C26H36D8NNaO7S) is used in various scientific applications, primarily due to its properties as a bile acid and detergent .

Isotope Labeling :

- This compound is an isotope-labeled analog of Taurocholic Acid Sodium Salt . The deuterium labeling allows researchers to track and quantify this specific molecule in metabolic studies and other biological experiments .

Solubilization of Lipids and Proteins :

- Like its non-deuterated counterpart, this compound can be used as a detergent for the solubilization of lipids and membrane-bound proteins . This is particularly useful in biochemical assays and protein purification techniques .

Tumor Research:

- This compound is utilized in cancer research. It has potential tumor-promoting and tumor-initiating activities in the glandular stomach mucosa .

Drug development

- Taurocholic acid, sodium salt is used in the discovery of novel drug treatments for intervertebral disc degeneration by targeting the MAPK3 pathway .

Data Table

Case Studies

- Intervertebral Disc Degeneration : Taurocholic acid, sodium salt is a novel drug for treating intervertebral disc degeneration. It targets the MAPK3 pathway and is a new approach to managing spinal disorders .

- Dietary Fiber Extraction : Taurocholic acid, sodium salt is used to optimize dietary fiber extraction, contributing to advancements in food chemistry and health-related product development .

- Gallstone Dissolution : Taurocholic acid is used in an in vitro study of gallstone dissolution. Bile salt solutions infused into the bile ducts may clear retained stones by causing reduction in stone weight or fragmentation or both .

作用机制

Taurocholic Acid-d8 Sodium Salt acts by mimicking the natural bile acid, taurocholic acid. It interacts with bile acid receptors and transporters, facilitating the emulsification and absorption of dietary fats. The deuterated form allows for precise tracking and quantification in metabolic studies .

相似化合物的比较

Similar Compounds

Taurocholic Acid: The non-deuterated form, commonly found in bile.

Glycocholic Acid: Another bile acid conjugate, with glycine instead of taurine.

Ursodeoxycholic Acid: A bile acid used in the treatment of gallstones and liver diseases

Uniqueness

Taurocholic Acid-d8 Sodium Salt is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical studies. This makes it particularly valuable in research settings where precise quantification is essential .

生物活性

Taurocholic Acid-d8 Sodium Salt is a deuterated form of taurocholic acid, a bile acid conjugated with taurine. This compound plays significant roles in fat digestion and absorption, and has been implicated in various biological processes, including liver function and disease progression. Its isotopic labeling allows researchers to trace its metabolic pathways and interactions in biological systems.

- Molecular Formula : C26H36D8NNaO7S

- Molecular Weight : 545.73 g/mol

- CAS Number : 1351996-69-4

- Purity : >95% (HPLC)

Biological Activity Overview

This compound exhibits several biological activities that are critical for understanding its role in health and disease. Key areas of interest include:

- Role in Bile Acid Metabolism :

-

Impact on Liver Cirrhosis :

- Recent studies have identified taurocholic acid as a significant factor in the progression of liver cirrhosis. In a clinical study involving cirrhotic patients, taurocholic acid levels were found to correlate positively with the severity of liver disease, as measured by the Child-Pugh classification . The compound appears to activate hepatic stellate cells, promoting fibrosis through the upregulation of Toll-like receptor 4 (TLR4) expression .

- Tumor Promotion Potential :

Table 1: Summary of Biological Activities

Case Study: Liver Cirrhosis and Taurocholic Acid

In a study involving 32 cirrhotic patients and 27 healthy controls, liquid chromatography-tandem mass spectrometry (LC-MS) was utilized to analyze serum bile acid concentrations. Results indicated that taurocholic acid was significantly elevated in cirrhotic patients compared to controls. The study concluded that the increased biosynthesis of taurocholic acid could be a key factor contributing to liver fibrosis progression, highlighting its potential as a therapeutic target .

The mechanisms through which taurocholic acid exerts its biological effects include:

-

Modulation of Bile Acid Transport :

Taurocholic acid participates in sodium-dependent bile acid reabsorption processes, crucial for maintaining bile acid homeostasis in the body . -

Activation of Hepatic Stellate Cells :

The activation of hepatic stellate cells by taurocholic acid leads to increased expression of fibrogenic markers such as alpha-smooth muscle actin (α-SMA) and type I collagen, contributing to liver fibrosis .

属性

分子式 |

C26H44NNaO7S |

|---|---|

分子量 |

545.7 g/mol |

IUPAC 名称 |

sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1/i8D2,10D2,11D2,12D2; |

InChI 键 |

JAJWGJBVLPIOOH-NOBNTUEXSA-M |

手性 SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-])C)O)C)[2H].[Na+] |

规范 SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。